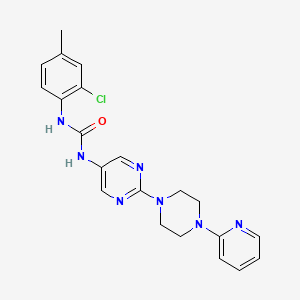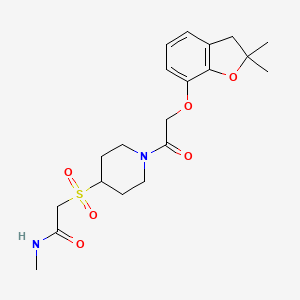
N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a methanesulfonamide group, which is a sulfur-containing functional group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these components .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out.科学的研究の応用
Synthesis and Chemical Reactivity
- Synthetic Methodologies : Research has demonstrated advanced synthetic methodologies for related compounds, highlighting efficient pathways for creating complex nitrogen-containing heterocycles. Techniques such as regioselective chlorination and oxaziridine-mediated intramolecular amination have been developed to construct piperidine and tetrahydroisoquinoline structures, showcasing the versatility and reactivity of similar chemical frameworks (Ikemoto et al., 2000) (Allen et al., 2009).
- Chemical Reactivity : Studies have also explored the reactivity of sulfonamides and methanesulfonates in the formation of novel compounds. For example, the sulfomethylation of di-, tri-, and polyazamacrocycles opens new routes to mixed-side-chain macrocyclic chelates, indicating the potential of sulfonamide derivatives in creating biologically active molecules (van Westrenen & Sherry, 1992).
Pharmacological Applications
- Protic Ionic Liquid and Bi-functional Catalyst : Nicotinium methane sulfonate, a related compound, has been identified as a bio-renewable protic ionic liquid with dual acid and base functional groups. It exhibits excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines, suggesting potential applications in pharmaceutical synthesis and green chemistry (Tamaddon & Azadi, 2018).
- Oxygenation of Substrates : The enzyme methane mono-oxygenase has been shown to oxygenate a wide range of substrates, including n-alkanes and aromatic compounds. This highlights the broad applicability of enzymatic reactions in modifying molecules similar to "N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)methanesulfonamide" for diverse pharmacological purposes (Colby et al., 1977).
Advanced Materials and Catalysis
- Catalytic Applications : The multifunctional role of similar compounds in catalysis has been explored, with specific attention to their use in synthesizing nitrogen-containing heterocycles. This not only underscores their importance in organic synthesis but also their potential in creating materials with novel properties (Jin et al., 2010).
作用機序
The mode of action of such compounds typically involves interaction with specific protein targets in the body, leading to changes in cellular processes. The exact targets and mode of action would depend on the specific structure of the compound and could involve a variety of biochemical pathways .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of the compound, would also be influenced by its chemical structure. Factors such as solubility, stability, and permeability can affect the compound’s bioavailability .
The result of the compound’s action would depend on its specific targets and mode of action. This could range from inhibition of a particular enzyme, modulation of receptor activity, or alteration of cell signaling pathways, leading to various cellular and physiological effects .
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability .
将来の方向性
特性
IUPAC Name |
N-methyl-N-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-11-6-7-13(16-15-11)22-12-5-4-8-18(9-12)14(19)10-17(2)23(3,20)21/h6-7,12H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAMEIZJUHMDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2955499.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2955502.png)
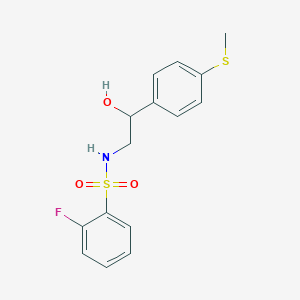
![(2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone](/img/structure/B2955506.png)

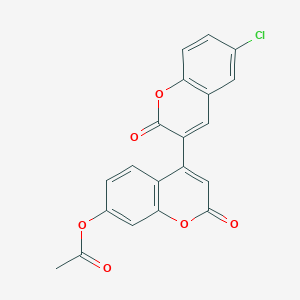
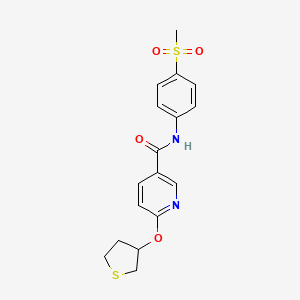
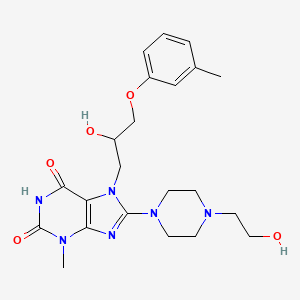
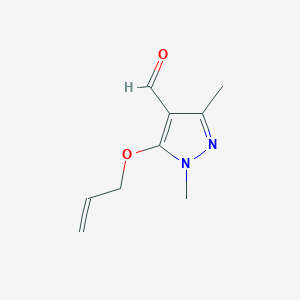
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)acetamide](/img/structure/B2955515.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2955518.png)
